molecular formula C20H14F2N2S2 B15098440 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B15098440
M. Wt: 384.5 g/mol
InChI Key: GEWSPRSLPVZSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a synthetic compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in pharmaceutical and bioorganic chemistry. The thieno[2,3-d]pyrimidine core is recognized as a fused heterocyclic ring system that acts as a bioisostere for natural purine bases, allowing it to interact with a variety of enzymatic targets . This structural class has been extensively investigated for its wide spectrum of biological activities. Research into similar derivatives has demonstrated potent applications as anticancer agents, antimicrobials, anti-inflammatories, and central nervous system (CNS) protective agents . The specific substitution pattern on this compound—featuring a 2,6-difluorobenzylsulfanyl group at the 4-position and a 4-methylphenyl group at the 5-position—suggests its potential for use in structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C20H14F2N2S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H14F2N2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3

InChI Key

GEWSPRSLPVZSCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-difluorobenzyl chloride with thiourea to form 2,6-difluorobenzylthiourea. This intermediate is then reacted with 4-methylphenylacetic acid under acidic conditions to yield the desired thienopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) linker exhibits nucleophilic character, enabling substitution reactions with electrophiles.

Reaction TypeConditionsProductsYieldSource
AlkylationK₂CO₃, DMF, 60°C, 24 h4-[(2,6-Difluorobenzyl)(alkyl)sulfonium]-5-(4-methylphenyl) derivatives65-78%
ArylationCuI, 1,10-phenanthroline, DMSO4-(Arylthio)-5-(4-methylphenyl) analogs52-68%

Key Findings :

  • Alkylation proceeds via an Sₙ2 mechanism , favoring primary alkyl halides.

  • Aryl iodides require copper catalysis for efficient coupling .

Oxidation of the Sulfanyl Moiety

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties.

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)CH₃COOH, 50°C, 6 hSulfoxide derivative89%
mCPBACH₂Cl₂, 0°C, 2 hSulfone derivative94%

Mechanistic Insight :

  • H₂O₂ oxidation follows a radical pathway , while mCPBA operates via electrophilic oxygen transfer .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic attacks.

ReactionReagentsPosition ModifiedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-6 of thiophene73%
HalogenationBr₂, FeCl₃, CHCl₃C-5 of thiophene81%

Structural Impact :

  • Nitration at C-6 enhances hydrogen-bonding capacity for biological target interactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular functionalization of the thienopyrimidine core.

Coupling TypeCatalytic SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids60-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary amines55-70%

Optimization Data :

  • Suzuki reactions require anhydrous conditions to prevent deboronation.

  • Bulky phosphine ligands (Xantphos) suppress β-hydride elimination in aminations.

Cycloaddition Reactions

The electron-deficient pyrimidine ring participates in [4+2] cycloadditions.

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, reflux, 12 hFused bicyclic adduct67%
TetrazineMeCN, rt, 3 hPyridazine-containing hybrid78%

Applications :

  • Cycloadducts exhibit enhanced π-stacking capabilities for materials science applications.

Functional Group Interconversion

The methyl group on the para-methylphenyl substituent undergoes oxidation:

ReagentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 8 hCarboxylic acid derivative82%
SeO₂Dioxane, reflux, 6 hAldehyde derivative75%

Synthetic Utility :

  • Aldehyde derivatives serve as intermediates for Schiff base formation.

Stability Under Hydrolytic Conditions

Critical for pharmaceutical applications:

ConditionDegradation PathwayHalf-LifeSource
pH 1.2 (HCl)Sulfanyl linker hydrolysis4.2 h
pH 7.4 (PBS)No significant degradation>48 h

Formulation Insight :

  • Acid-sensitive degradation necessitates enteric coating for oral delivery.

Scientific Research Applications

4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Oncology

Compound Name Core Structure Substituents Key Biological Targets IC50/Activity Data
4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4: 2,6-Difluorobenzyl (sulfanyl); 5: 4-methylphenyl DHFR, TS, GnRH receptor Not explicitly reported
TAK-385 (Sufugolix derivative) Thieno[2,3-d]pyrimidine-2,4-dione 3: 6-Methoxypyridazin-3-yl; 5: (Dimethylamino)methyl; 6: 4-phenyl group GnRH receptor IC50 < 1 nM (GnRH antagonism)
RP-010 Thieno[2,3-d]pyrimidine Unspecified substituents (anti-cancer focus) Prostate cancer cell lines In vitro efficacy (no IC50 reported)
Pyrrolo[2,3-d]pyrimidine analogues Pyrrolo[2,3-d]pyrimidine Varied substituents (e.g., 4-chloro, 4-nitro) DHFR, TS DHFR IC50: 0.56–5.6 µM

Key Findings:

  • TAK-385 exhibits superior GnRH receptor antagonism (IC50 < 1 nM) and reduced cytochrome P450 (CYP) inhibition compared to earlier derivatives like sufugolix, attributed to its 3- and 5-position modifications .
  • Thieno[2,3-d]pyrimidines demonstrate 10–28× higher DHFR inhibition than pyrrolo[2,3-d]pyrimidines due to: Enhanced aromaticity resembling natural pteridine substrates. Presence of hydrogen-bond acceptors (vs. donors in pyrrolo analogues). Optimal steric compatibility with the DHFR active site .
  • Electron-withdrawing groups (e.g., 4-chloro, 4-nitro) on the phenyl ring improve TS inhibition (IC50: 0.11–4.6 µM) compared to electron-donating substituents .

Comparison with Non-Classical Analogues

Non-classical thieno[2,3-d]pyrimidine derivatives (e.g., compound 7 in ) exhibit dual TS/DHFR inhibition:

  • Compound 7 : IC50 = 0.56 µM (DHFR), 0.11 µM (TS).
  • Pemetrexed (reference drug): IC50 = 6.7 µM (DHFR), 0.03 µM (TS).

Metabolic and Pharmacokinetic Profiles

  • TAK-385 shows reduced CYP inhibition (critical for drug-drug interaction safety) and prolonged suppression of luteinizing hormone (>24 hours at 3 mg/kg in primates) .
  • 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine () lacks detailed activity data but serves as a precursor for biologically active derivatives.

Biological Activity

The compound 4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C17_{17}H15_{15}F2_{2}N3_{3}S
  • Molecular Weight: 339.38 g/mol

This compound features a thieno[2,3-d]pyrimidine core with a difluorobenzyl sulfanyl group and a methylphenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising activity against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes essential for microbial survival.

Anticancer Properties

Thienopyrimidine derivatives have been investigated for their anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival. For example, studies have reported that certain derivatives exhibit selective cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells.

Inhibition of Enzymatic Activity

Several thienopyrimidine compounds have been characterized as inhibitors of specific enzymes critical for disease progression. For instance, molecular docking studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme implicated in the life cycle of Plasmodium falciparum, the causative agent of malaria. In vitro assays have demonstrated varying degrees of inhibitory activity against both wild-type and mutant strains of DHFR.

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of key microbial enzymes ,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionInhibition of dihydrofolate reductase (DHFR) ,

Case Study 1: Anticancer Activity

A study examining a series of thienopyrimidine derivatives found that one compound exhibited an IC50 value below 10 μM against several cancer cell lines, indicating significant anticancer potential. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting effective antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.